molecular formula C14H17BrO2 B13268424 Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Cat. No.: B13268424
M. Wt: 297.19 g/mol
InChI Key: RJYHNIPNSXKCAD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C14H17BrO2 It is a derivative of cyclobutane, featuring a bromophenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a , which involves the reaction of a bromophenyl boronic acid with a cyclobutyl halide in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the cyclobutyl compound with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the cyclobutyl ring.

    Cyclobutyl acetate: Lacks the bromophenyl group.

    4-Bromophenylacetic acid: Lacks the ester group and cyclobutyl ring.

Uniqueness

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is unique due to the presence of both the cyclobutyl ring and the bromophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

ethyl 2-[3-(4-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3

InChI Key

RJYHNIPNSXKCAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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